Bis(3-trimethoxysilylpropyl)-N-methylamine

Catalog No.
S1899435
CAS No.
31024-70-1
M.F
C13H33NO6Si2
M. Wt
355.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-trimethoxysilylpropyl)-N-methylamine

CAS Number

31024-70-1

Product Name

Bis(3-trimethoxysilylpropyl)-N-methylamine

IUPAC Name

N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine

Molecular Formula

C13H33NO6Si2

Molecular Weight

355.57 g/mol

InChI

InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3

InChI Key

WTXITWGJFPAEIU-UHFFFAOYSA-N

SMILES

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC

Canonical SMILES

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC

The exact mass of the compound Bis(3-trimethoxysilylpropyl)-N-methylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(3-trimethoxysilylpropyl)-N-methylamine is a specialized dipodal aminosilane featuring six hydrolyzable methoxy groups and a central tertiary amine. In industrial procurement and advanced materials research, it is primarily selected as a crosslinker, adhesion promoter, and surface modifier. Unlike standard monopodal silanes, its dual-silane (bis-silane) structure provides higher crosslinking density and network durability. Furthermore, the N-methyl substitution offers basicity and filler-interaction capabilities without the nucleophilic reactivity associated with primary or secondary amines, making it a critical precursor in sensitive polymerization environments [1].

Substituting Bis(3-trimethoxysilylpropyl)-N-methylamine with a standard monopodal silane like 3-aminopropyltrimethoxysilane (APTES) results in significantly lower hydrolytic stability, leading to premature failure in aqueous or high-humidity environments[1]. Alternatively, substituting it with its closest structural analog, the secondary amine Bis(3-trimethoxysilylpropyl)amine, introduces a reactive N-H bond. In reactive resin systems, this nucleophilic N-H bond can cause unwanted side reactions (such as Schiff base formation or premature acylation). In anionic polymerization processes, such as the production of modified solution-polymerized styrene-butadiene rubber (S-SBR), unprotected secondary amines react with alkali metal initiators, terminating the polymer chain prematurely unless costly protection and deprotection steps are employed [2].

Hydrolytic Stability in Aqueous Immersion

The dipodal structure of Bis(3-trimethoxysilylpropyl)-N-methylamine allows it to form up to six oxane bonds with a substrate, compared to the maximum of three formed by monopodal silanes like APTES. This structural advantage translates to a massive increase in the resistance to hydrolysis. Dipodal silanes exhibit an estimated 100,000-fold (10^5) greater hydrolysis resistance than conventional monopodal coupling agents in aqueous environments [1].

Evidence DimensionHydrolysis resistance of the siloxane bond network
Target Compound Data~10^5 relative resistance (dipodal structure)
Comparator Or BaselineStandard monopodal silanes (baseline of 1)
Quantified Difference100,000x greater hydrolytic stability
ConditionsAqueous immersion and primer applications

Procurement for marine coatings, exterior primers, and high-humidity adhesives must prioritize dipodal silanes to prevent catastrophic delamination.

Compatibility with Anionic Polymerization Initiators

In the synthesis of functionalized elastomers (e.g., for low-rolling-resistance tires), the modifying agent must interact with fillers like carbon black or silica without quenching the active polymerization centers. Bis(3-trimethoxysilylpropyl)-N-methylamine features a tertiary amine that is chemically inert to alkali metal initiators (e.g., organolithium compounds). In contrast, using a secondary or primary aminosilane results in immediate reaction with the alkali metal, requiring complex and costly protective group chemistry to achieve the same end-capping efficiency[1].

Evidence DimensionReactivity with alkali metal initiators
Target Compound DataInert (allows direct end-capping)
Comparator Or BaselineSecondary/Primary aminosilanes (highly reactive/quenching)
Quantified DifferenceEliminates the need for protection/deprotection synthetic steps
ConditionsAnionic polymerization of conjugated dienes

Using the N-methyl variant drastically simplifies the manufacturing workflow of modified rubbers by eliminating multi-step protection chemistry.

Crosslinking Density in Sol-Gel and Sealant Matrices

With six hydrolyzable methoxy groups per molecule, Bis(3-trimethoxysilylpropyl)-N-methylamine provides double the theoretical crosslinking sites of standard trialkoxysilanes. When formulated into moisture-cured sealants or periodic mesoporous organosilicas (PMOs), this high functional group density produces a significantly tighter, more rigid polysiloxane network, enhancing the mechanical modulus and structural integrity of the final cured matrix [1].

Evidence DimensionHydrolyzable functional group density
Target Compound Data6 methoxy groups per molecule
Comparator Or BaselineAPTES (3 methoxy groups per molecule)
Quantified Difference2x theoretical crosslinking sites per molecule
ConditionsMoisture-curing and sol-gel network formation

Allows formulators to achieve higher mechanical strength and tighter interphase networks at lower molar loadings compared to conventional silanes.

End-Capping Agent for Advanced Tire Elastomers

Due to its inertness to alkali metals compared to secondary amines, this compound is a highly efficient end-capping agent for solution-polymerized styrene-butadiene rubber (S-SBR). The tertiary amine interacts strongly with carbon black and silica fillers to reduce rolling resistance, while the bis-silane structure ensures robust coupling to the polymer matrix without requiring protective chemistry [1].

High-Durability Marine and Exterior Primers

Leveraging its 100,000-fold increase in hydrolytic stability over monopodal silanes, this compound is highly suited for formulating primers and adhesion promoters for metals and glass exposed to continuous aqueous immersion or harsh weathering [2].

Non-Nucleophilic Functionalization of Reactive Resins

In epoxy, polyurethane, or aldehyde-rich formulations where a primary or secondary amine would cause premature gelation or unwanted side reactions, the N-methyl tertiary amine provides necessary basicity and catalytic properties while remaining chemically stable during storage and processing [2].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3-(methylamino)propyl)trimethoxysilane

Dates

Last modified: 08-16-2023

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